molecular formula C5H9N5O B14569157 3-Hydrazinyl-2,6-dimethyl-1,2,4-triazin-5-one CAS No. 61402-53-7

3-Hydrazinyl-2,6-dimethyl-1,2,4-triazin-5-one

Cat. No.: B14569157
CAS No.: 61402-53-7
M. Wt: 155.16 g/mol
InChI Key: TZAXCOOQWYXHJJ-UHFFFAOYSA-N
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Description

3-Hydrazinyl-2,6-dimethyl-1,2,4-triazin-5-one is a nitrogen-rich heterocyclic compound that belongs to the triazine family. This compound is characterized by its unique structure, which includes a triazine ring substituted with hydrazinyl and methyl groups. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydrazinyl-2,6-dimethyl-1,2,4-triazin-5-one typically involves the reaction of hydrazine derivatives with triazine precursors. One common method includes the condensation of 2,6-dimethyl-1,2,4-triazin-5-one with hydrazine hydrate under reflux conditions. The reaction is usually carried out in a suitable solvent such as ethanol or methanol, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems for precise control of reaction parameters. The use of advanced purification techniques such as chromatography and crystallization ensures the production of high-quality compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

3-Hydrazinyl-2,6-dimethyl-1,2,4-triazin-5-one undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Hydrazinyl-2,6-dimethyl-1,2,4-triazin-5-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and as a reagent in organic synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of high-energy materials, dyes, and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Hydrazinyl-2,6-dimethyl-1,2,4-triazin-5-one involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form covalent bonds with nucleophilic sites on enzymes and proteins, leading to inhibition of their activity. Additionally, the compound’s ability to undergo redox reactions allows it to participate in oxidative stress pathways, potentially leading to cytotoxic effects in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 3-Hydrazinyl-6-methyl-1,2,4-triazin-5-one
  • 3-Hydrazinyl-4,5-dihydro-1,2,4-triazin-5-one
  • 3-Hydrazinyl-4,5-dimethyl-4H-1,2,4-triazole hydrochloride

Uniqueness

Compared to similar compounds, 3-Hydrazinyl-2,6-dimethyl-1,2,4-triazin-5-one is unique due to its specific substitution pattern on the triazine ring. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for targeted applications in research and industry .

Properties

CAS No.

61402-53-7

Molecular Formula

C5H9N5O

Molecular Weight

155.16 g/mol

IUPAC Name

3-hydrazinyl-2,6-dimethyl-1,2,4-triazin-5-one

InChI

InChI=1S/C5H9N5O/c1-3-4(11)7-5(8-6)10(2)9-3/h6H2,1-2H3,(H,7,8,11)

InChI Key

TZAXCOOQWYXHJJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=NC1=O)NN)C

Origin of Product

United States

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